![molecular formula C10H13ClN2O3 B5137508 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol](/img/structure/B5137508.png)
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent. In
Scientific Research Applications
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol has been used in a variety of scientific research applications. One area of interest is in the study of protein-protein interactions. This molecule has been shown to bind to certain proteins and disrupt their interactions, which can provide valuable insights into the function of these proteins.
Another area of research involves the use of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol as a potential therapeutic agent. This molecule has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is not fully understood. However, it is thought to work by binding to specific proteins and disrupting their function. This can lead to changes in cellular processes and ultimately result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
2-[(5-chloro-2-nitrophenyl)amino]-1-butanol has been shown to have a variety of biochemical and physiological effects. One of its most notable effects is its ability to inhibit the activity of certain enzymes involved in inflammation. This can lead to a reduction in inflammation and may be useful in the treatment of diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol in lab experiments is its ability to selectively bind to certain proteins. This can provide valuable insights into the function of these proteins and their interactions with other molecules.
However, there are also limitations to using this molecule in lab experiments. One limitation is its potential toxicity, which can make it difficult to work with in certain settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Future Directions
There are several future directions for the study of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol. One area of interest is in the development of new therapeutic agents based on this molecule. Researchers are exploring ways to modify its structure to enhance its anti-inflammatory properties and reduce potential toxicity.
Another future direction is in the study of the molecular mechanisms underlying the observed effects of this molecule. Researchers are working to identify the specific proteins that it binds to and understand how these interactions lead to changes in cellular processes.
Overall, 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol is a promising molecule with a wide range of potential applications in scientific research. With continued study and development, it may provide valuable insights into the function of biological processes and lead to new treatments for a variety of diseases.
Synthesis Methods
The synthesis of 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol can be achieved through a series of chemical reactions. One common method involves the reaction of 5-chloro-2-nitroaniline with butyraldehyde in the presence of a reducing agent such as sodium borohydride. This reaction produces 2-[(5-chloro-2-nitrophenyl)amino]-1-butanol as the final product.
properties
IUPAC Name |
2-(5-chloro-2-nitroanilino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-2-8(6-14)12-9-5-7(11)3-4-10(9)13(15)16/h3-5,8,12,14H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWGUZDEFDAFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
![4-methoxybenzyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5137445.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)
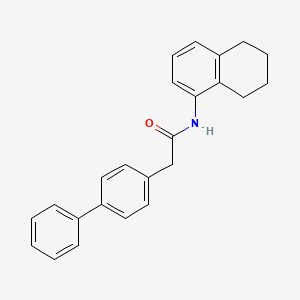
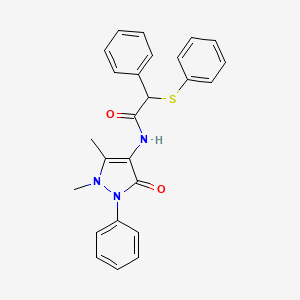
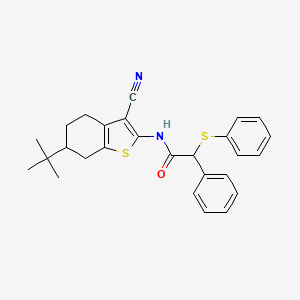
![2-(4-sec-butylphenoxy)-N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B5137469.png)
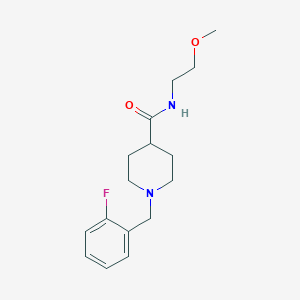
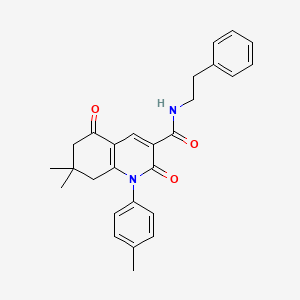
![2-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5137479.png)

![N-(3,4-dimethylphenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5137506.png)
![4-chloro-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5137520.png)